![molecular formula C26H30Cl2F3NO B1672920 Halofantrine CAS No. 66051-76-1](/img/structure/B1672920.png)
Halofantrine
描述
Halofantrine is a synthetic antimalarial compound belonging to the phenanthrene class of compounds, which also includes quinine and lumefantrine . It is primarily used for the treatment of severe malaria caused by Plasmodium falciparum . This compound works by inhibiting the polymerization of heme molecules, leading to the accumulation of toxic heme within the parasite, ultimately poisoning it .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of halofantrine involves several steps. One common method includes the generation of acyl chloride from 4-trifluoromethyl-2-(3,5-dichlorophenyl) phenylacetic acid using an acylating chlorination reagent. This is followed by a Friedel-Crafts reaction cyclization and subsequent condensation with N,N-diethyl-1,3-propanediamine .
Industrial Production Methods: In industrial settings, this compound is often produced through solvent evaporation techniques. The drug and carriers are mixed in various ratios in methanol, followed by solvent evaporation to form solid dispersions . This method enhances the solubility and bioavailability of the compound.
化学反应分析
Types of Reactions: Halofantrine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: this compound can undergo substitution reactions, particularly in the presence of halogenating agents.
Major Products: The major products formed from these reactions include N-debutyl this compound, which is a significant metabolite of this compound .
科学研究应用
Halofantrine is an antimalarial drug used to treat malaria, particularly infections caused by Plasmodium falciparum, including those resistant to chloroquine and other antimalarial drugs . It functions as a blood schizontocide, effective against both chloroquine-sensitive and chloroquine-resistant plasmodia .
Treatment of Malaria
This compound is primarily used in the treatment of acute, uncomplicated malaria . Clinical trials have demonstrated its efficacy in areas with chloroquine- and sulfonamide/pyrimethamine-resistant malaria, as well as vivax malaria .
Efficacy in Multidrug-Resistant Areas
this compound has shown high efficacy in treating falciparum malaria in regions with multidrug resistance . In a study conducted on the Thai-Kampuchean border, this compound was curative in 88% of patients who received a specific dosage regimen . Similarly, a multicenter trial involving nonimmune patients with malaria imported from Africa reported that this compound is highly effective, especially with an additional treatment on day 7 .
Comparative Studies
Comparative studies indicate that this compound's efficacy is equivalent to that of mefloquine, with some data suggesting it may be better tolerated . However, this compound may not be effective against mefloquine-resistant P. falciparum, necessitating further research . In regions with multidrug-resistant malaria, a higher dose of this compound (72 mg/kg) was more effective and better tolerated than mefloquine (25 mg/kg) .
Clinical Trials and Studies
Thailand Field Trials (1982-1983)
A randomized, double-blind trial in Thailand compared this compound with mefloquine. This compound was administered orally to patients infected with Plasmodium falciparum .
- Dosage: One group received 1000 mg followed by 500 mg after 6 hours, while another group received 500 mg every 6 hours for three doses .
- Results: this compound was curative in 65% of patients with the first regimen and 88% with the second. Mefloquine showed a similar curative rate of 88% .
Multicenter Study on Acute Malaria
A multi-center trial studied the efficacy and tolerability of this compound in patients with malaria from drug-resistant areas .
- Dosage: Patients received either a one-day regimen (3 x 500 mg) of this compound or the same regimen with an additional treatment on day 7 .
- Results: The group receiving the additional treatment on day 7 showed a 100% efficacy rate. The study concluded that this compound is highly effective for nonimmune individuals when the treatment includes an additional dose on day 7 .
Thai-Burmese Border Trials
Two paired, randomized trials on the Thai-Burmese border compared this compound and mefloquine in an area with multidrug resistance .
- First Trial: Patients received either a standard this compound regimen (24 mg/kg) or mefloquine (25 mg/kg). The failure rate by day 28 was 35% with this compound and 10% with mefloquine .
- Second Study: A higher dose of this compound (72 mg/kg) was more effective and better tolerated than mefloquine (25 mg/kg), with failure rates of 3% and 8%, respectively .
Limitations and Adverse Effects
Potential Cardiotoxicity
this compound has been associated with QT interval prolongation and arrhythmias . It blocks HERG K+ channels, which are critical for cardiac function .
Development of Resistance
The development of parasite resistance to this compound is a concern . Poor absorption and potential cross-resistance with mefloquine may accelerate resistance .
Common Side Effects
Common side effects include abdominal pain, pruritus, vomiting, diarrhea, headache, and rash .
Role of 8-Aminoquinolines
This compound is a blood schizontocide that was developed alongside mefloquine as replacements for failing drugs .
Summary Table of Clinical Trials
Study | Location | Dosage | Cure Rate/Efficacy |
---|---|---|---|
Thailand Field Trials | Thai-Kampuchean Border | 1000 mg followed by 500 mg after 6 hours; 500 mg every 6 hours for 3 doses | 88% curative with the second regimen |
Multicenter Study | Africa (imported cases) | 3 x 500 mg; same with additional treatment on day 7 | 100% efficacy with additional treatment on day 7 |
Thai-Burmese Border Trials | Thai-Burmese Border | This compound 24 mg/kg; Mefloquine 25 mg/kg; this compound 72 mg/kg | Higher dose this compound (72 mg/kg) more effective and better tolerated than Mefloquine (25 mg/kg) in multidrug-resistant areas |
作用机制
Halofantrine exerts its antimalarial effects by forming toxic complexes with ferritoporphyrin IX, which damages the membrane of the parasite . It also inhibits the polymerization of heme molecules by the parasite enzyme “heme polymerase,” leading to the accumulation of toxic heme within the parasite . Additionally, this compound has been shown to preferentially block open and inactivated HERG channels, contributing to its cardiotoxicity .
相似化合物的比较
- Quinine
- Lumefantrine
- Chloroquine
- Mefloquine
Comparison: Halofantrine is unique among these compounds due to its ability to inhibit polymerization of heme molecules, a mechanism it shares with chloroquine, quinine, and mefloquine . this compound’s cardiotoxicity, attributed to its effect on HERG channels, sets it apart from other antimalarials . Additionally, this compound has shown efficacy against multi-drug resistant strains of Plasmodium falciparum, making it a valuable option in regions with high drug resistance .
生物活性
Halofantrine is an antimalarial drug primarily used to treat acute uncomplicated malaria caused by Plasmodium falciparum. Its biological activity encompasses various pharmacological effects, including its mechanism of action, metabolic pathways, efficacy in clinical settings, and associated toxicities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.
This compound functions as a blood schizonticide, targeting the intraerythrocytic stages of the malaria parasite. It is believed to interfere with heme detoxification in the parasite's food vacuole by inhibiting heme polymerization into hemozoin, leading to the accumulation of toxic free heme. This disruption ultimately results in parasite death. The drug's efficacy is significantly influenced by its pharmacokinetics, including absorption, distribution, metabolism, and excretion.
Pharmacokinetics
This compound exhibits variable absorption rates due to its lipophilic nature. It is extensively metabolized in the liver to its active metabolite, N-desbutylthis compound. The pharmacokinetic profile demonstrates a half-life ranging from 10 to 15 hours, with peak plasma concentrations achieved approximately 6-8 hours post-administration. Notably, this compound is a potent inhibitor of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which can lead to drug-drug interactions and variability in plasma levels among individuals .
Efficacy in Clinical Trials
Clinical studies have shown that this compound is effective against multidrug-resistant strains of P. falciparum. A comparative study indicated that this compound administered at 500 mg every six hours for three doses had a cure rate of approximately 56% in areas with high drug resistance compared to mefloquine's 84% cure rate . Table 1 summarizes the efficacy outcomes from various clinical trials:
Study Reference | Treatment Regimen | Cure Rate (%) | Recrudescence Rate (%) |
---|---|---|---|
Boudreau et al. (1988) | This compound 500 mg × 3 | 89% | Not reported |
Current Study (1993) | This compound 500 mg × 3 | 56% | 12 patients (9 this compound) |
Mefloquine Comparison | Mefloquine 750 mg × 3 | 84% | Not reported |
Case Studies
In a notable case series involving patients treated with this compound, those with lower serum levels exhibited clinical failure despite adherence to the dosing regimen. This highlights the importance of monitoring plasma concentrations to ensure therapeutic efficacy. Additionally, adverse effects such as gastrointestinal disturbances and QT interval prolongation were observed .
QT Interval Prolongation
This compound has been associated with significant cardiotoxicity, particularly QT interval prolongation leading to arrhythmias. A study demonstrated that this compound and its metabolite blocked HERG potassium channels in a concentration-dependent manner, with implications for cardiac safety . The half-maximal inhibitory concentration (IC50) for this compound was found to be approximately 21.6 nM, indicating a high affinity for these channels.
属性
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023119 | |
Record name | Halofantrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Halofantrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.11e-04 g/L | |
Record name | Halofantrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite. | |
Record name | Halofantrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69756-53-2, 66051-76-1, 66051-74-9 | |
Record name | Halofantrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halofantrine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Halofantrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Halofantrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOFANTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Halofantrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。